Thieno[3,2-b]pyridine-3-carbaldehyde
Description
Molecular Architecture and Heterocyclic System
Thieno[3,2-b]pyridine-3-carbaldehyde possesses a molecular formula of C8H5NOS with a molecular weight of 163.20 grams per mole. The compound features a bicyclic heterocyclic core structure where a thiophene ring is fused to a pyridine ring in a [3,2-b] configuration, with an aldehyde substituent positioned at the 3-carbon of the thiophene portion. The structural representation can be expressed through the SMILES notation as O=CC1=CSC2=CC=CN=C12, which clearly delineates the connectivity pattern within the molecule.
The heterocyclic framework demonstrates the characteristic aromaticity associated with both thiophene and pyridine systems. The thiophene component contributes a five-membered ring containing four carbon atoms and one sulfur atom, while the pyridine component provides a six-membered ring consisting of five carbon atoms and one nitrogen atom. This fused arrangement creates a planar molecular geometry stabilized through extended conjugation across the bicyclic system.
The aromatic character of the thieno[3,2-b]pyridine core follows Hückel's aromaticity rules, containing a total of ten π-electrons distributed across the fused ring system. The sulfur atom in the thiophene ring contributes one lone pair of electrons to the aromatic system, while the nitrogen atom in the pyridine ring contributes one electron, maintaining the aromatic stabilization throughout the bicyclic framework.
| Molecular Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H5NOS | |
| Molecular Weight | 163.20 g/mol | |
| Chemical Abstracts Service Number | 1369237-95-5 | |
| MDL Number | MFCD22031530 | |
| SMILES Notation | O=CC1=CSC2=CC=CN=C12 |
Functional Group Reactivity (Aldehyde Group)
The aldehyde functional group positioned at the 3-carbon of the thiophene ring exhibits characteristic electrophilic reactivity patterns typical of carbonyl compounds. The carbonyl carbon atom displays enhanced electrophilicity due to the polarization of the carbon-oxygen double bond, making it susceptible to nucleophilic attack. The electronic environment created by the adjacent heterocyclic system further influences the reactivity profile of the aldehyde group through both inductive and resonance effects.
Nucleophilic addition reactions represent the primary reaction pathway for the aldehyde functionality in this compound. These reactions proceed through the formation of tetrahedral alkoxide intermediates, where nucleophiles approach the carbonyl carbon at approximately 105 degrees relative to the carbonyl oxygen. The subsequent protonation of the alkoxide intermediate yields the corresponding alcohol products, following the general mechanism observed for aldehydic compounds.
The reactivity of the aldehyde group in this heterocyclic system demonstrates enhanced electrophilicity compared to ketones due to the presence of only one carbon substituent rather than two alkyl groups. This increased reactivity manifests in faster reaction rates and lower activation energies for nucleophilic addition processes. The heterocyclic framework may also participate in stabilizing transition states through π-electron delocalization, potentially influencing reaction selectivity and product distribution.
Addition-elimination reactions represent another significant reaction class for the aldehyde functionality, where initial nucleophilic addition is followed by elimination of water or other leaving groups. These reactions can lead to the formation of various derivatives including imines, hydrazones, and other condensation products, expanding the synthetic utility of this compound as a building block for more complex molecular architectures.
| Reaction Type | Mechanism | Product Class |
|---|---|---|
| Nucleophilic Addition | Tetrahedral intermediate formation | Alcohols |
| Addition-Elimination | Condensation with loss of H2O | Imines, Hydrazones |
| Hydrate Formation | Reversible water addition | Geminal diols |
| Oxidation | Carbonyl oxidation | Carboxylic acids |
Isomeric and Conformational Variability
The thieno[3,2-b]pyridine core structure represents one specific regioisomer within the broader family of thienopyridine compounds. Alternative fusion patterns between thiophene and pyridine rings generate distinct isomeric forms, including thieno[2,3-b]pyridine and thieno[3,2-c]pyridine configurations. Each isomeric arrangement exhibits unique electronic properties and reactivity patterns based on the relative positioning of the sulfur and nitrogen heteroatoms within the fused ring system.
The [3,2-b] fusion pattern in this compound places the nitrogen atom in the pyridine ring at a position that allows for optimal electronic conjugation with the thiophene sulfur atom. This arrangement contrasts with thieno[2,3-b]pyridine derivatives, where the fusion occurs at different positions, altering the electronic distribution and chemical behavior. The positional relationship between heteroatoms significantly influences both the ground-state stability and reactivity patterns of these isomeric systems.
Conformational analysis of this compound reveals relatively restricted rotational freedom due to the rigid bicyclic framework. The planar nature of the heterocyclic core constrains the molecular geometry, with the aldehyde substituent maintaining coplanarity with the aromatic system to maximize conjugative stabilization. This planarity contributes to the overall stability of the compound and influences its interaction with other molecular species.
The electronic properties of different thienopyridine isomers demonstrate significant variation based on the specific fusion pattern and substituent positioning. Studies of related thienopyridine systems have shown that the [3,2-b] configuration generally exhibits distinct spectroscopic properties, including characteristic ultraviolet-visible absorption maxima and nuclear magnetic resonance chemical shifts that reflect the unique electronic environment. These spectroscopic signatures serve as valuable analytical tools for structural confirmation and purity assessment.
| Isomeric Form | Fusion Pattern | Nitrogen Position | Electronic Character |
|---|---|---|---|
| Thieno[3,2-b]pyridine | 3,2-b | Pyridine ring | Enhanced conjugation |
| Thieno[2,3-b]pyridine | 2,3-b | Alternative position | Modified electronics |
| Thieno[3,2-c]pyridine | 3,2-c | Different arrangement | Distinct properties |
Properties
IUPAC Name |
thieno[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-4-6-5-11-7-2-1-3-9-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQRBOLKGFLGJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CS2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of thieno[3,2-b]pyridine-3-carbaldehyde typically involves constructing the fused thienopyridine core followed by selective introduction of the aldehyde group at the 3-position of the pyridine ring. Common approaches include:
Condensation Reactions:
Condensation of thiophene derivatives with pyridine precursors under basic or acidic conditions to form the thienopyridine ring system. This often involves cyclization steps to close the fused ring structure.Functional Group Transformations:
Introduction of the aldehyde group is often achieved by oxidation of methyl or hydroxymethyl derivatives or by direct formylation reactions on the pyridine ring after the fused core is formed.Multi-step Routes from Thiophene Precursors:
Starting from substituted thiophenes, sequential lithiation and electrophilic substitution reactions can be employed to build the fused ring and install functional groups.
Specific Preparation Routes and Reaction Conditions
Preparation of Thieno[3,2-b]thiophene as a Key Intermediate
A related fused heterocyclic system, thieno[3,2-b]thiophene, can be synthesized via intramolecular Friedel-Crafts acylation or electrophilic cyclization, which can serve as a precursor scaffold for further functionalization toward thieno[3,2-b]pyridine derivatives including the aldehyde:
Intramolecular Friedel-Crafts Acylation:
Starting from 3-bromothiophene, a Br/Li exchange followed by nucleophilic substitution with potassium bromoacetate yields a carboxylic acid intermediate. Cyclization via Friedel-Crafts acylation and subsequent reduction leads to the thieno[3,2-b]thiophene scaffold with about 48% overall yield.Electrophilic Cyclization Route:
Using bis(diethoxyethyl)disulfide as an electrophile, a thioether intermediate is formed that cyclizes under acidic conditions to yield thieno[3,2-b]thiophene with a 51% overall yield.
These methods provide access to the fused ring system necessary for subsequent functionalization to the aldehyde derivative.
Oxidation and Formylation Techniques
The aldehyde group at the 3-position of the pyridine ring can be introduced via oxidation of methyl or hydroxymethyl precursors. Noted oxidation methods include:
Dess-Martin Periodinane (DMP) Oxidation:
Oxidation of methanol derivatives of thienopyridines using DMP provides aldehydes efficiently with yields up to 91%, superior to other oxidants like ceric ammonium nitrate.Sandmeyer Reaction:
Used for deamination and introduction of aldehyde groups on related thienopyridine derivatives, involving tert-butyl nitrite and triethylsilane under controlled conditions.
These oxidation methods are crucial for obtaining the aldehyde functionality in high purity and yield, enabling further synthetic transformations.
Reaction Optimization and Purification
Reaction Conditions:
Mild to moderate temperatures (room temperature to reflux), use of bases such as triethylamine or potassium carbonate, and solvents like ethanol or tetrahydrofuran (THF) are common.Purification Techniques:
Standard purification involves silica gel column chromatography using chloroform/methanol eluents, followed by washing with water/methanol and drying under inert atmosphere (argon) to prevent oxidation or degradation.Characterization:
Structural confirmation is achieved by IR spectroscopy (noting aldehyde C=O stretch near 1650 cm⁻¹), NMR spectroscopy (¹H and ¹³C), elemental analysis, and high-resolution mass spectrometry (HRMS).
Summary Table of Preparation Methods
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group participates in nucleophilic addition-elimination reactions, forming Schiff bases with primary amines. For example:
-
Reaction with arylhydrazines yields hydrazone derivatives, which are precursors for heterocyclic systems like triazoles .
-
Condensation with hydroxylamine or semicarbazide generates oximes or semicarbazones, respectively, useful in coordination chemistry .
Key Mechanistic Insight : The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the aldehyde carbon, facilitating nucleophilic attack .
Electrophilic Aromatic Substitution
The thieno[3,2-b]pyridine core undergoes regioselective substitution at electron-rich positions (C5 and C6). Reported reactions include:
Note : The aldehyde group directs electrophiles to the α-positions of the thiophene ring due to conjugation effects .
Nucleophilic Substitution
Halogenated derivatives of thieno[3,2-b]pyridine-3-carbaldehyde undergo cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Pd-catalyzed reactions with arylboronic acids yield biaryl systems (e.g., 2a–2h in Table 1 of ).
-
Buchwald-Hartwig Amination : Forms C–N bonds with amines, enhancing pharmacological potential .
Oxidation and Reduction
The aldehyde group is redox-active:
-
Oxidation : Using KMnO₄ or NaClO₂ converts the aldehyde to a carboxylic acid .
-
Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to a hydroxymethyl group, preserving the heterocyclic core.
Critical Finding : Hypochlorite-mediated oxidation can trigger unexpected dimerization via radical intermediates, as observed in related thienopyridines .
Metalation and Coordination Chemistry
The sulfur and nitrogen atoms facilitate metal complexation:
-
Cu(II) or Pd(II) complexes exhibit enhanced catalytic activity in cross-coupling reactions .
-
Ag(I) coordination modifies luminescent properties, relevant for optoelectronic applications .
Structural Insight : X-ray crystallography confirms η²-coordination of the thiophene ring to transition metals .
Cyclization and Heterocycle Formation
The aldehyde group enables cyclocondensation to form fused polyheterocycles:
-
Intramolecular cyclization with amidoximes yields pyrazolo[3,4-d]thieno[3,2-b]pyridines, potent kinase inhibitors .
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
-
Anticancer : Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates show IC₅₀ values < 10 µM against HeLa cells .
-
Antitubercular : Thieno[3,2-b]pyridinones inhibit Mycobacterium tuberculosis InhA enzyme (MIC = 0.5–1 µg/mL) .
SAR Insight : Electron-withdrawing substituents at C5 enhance target binding affinity .
Scientific Research Applications
Structural Formula
The structural formula can be represented as follows:
Drug Discovery
Thieno[3,2-b]pyridine-3-carbaldehyde serves as a scaffold for the development of kinase inhibitors, which are crucial in targeting various diseases, particularly cancer. Recent studies have identified new series of highly selective kinase inhibitors based on this compound.
Case Study: Kinase Inhibitors
- Research Findings : A study reported the identification of selective inhibitors for the kinase Haspin using thieno[3,2-b]pyridine as a core structure. The compound MU1920 demonstrated high selectivity and potential for in vivo applications, although it did not exhibit cytotoxic effects alone on cancer cells .
- Significance : The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, enhancing selectivity across kinases.
Synthesis of Biologically Active Compounds
This compound is utilized as an intermediate in synthesizing various biologically active compounds. Its reactivity allows for modifications that yield derivatives with enhanced pharmacological properties.
Example Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| MU1464 | Selective kinase inhibitor | |
| MU1668 | Selective kinase inhibitor | |
| Thieno[3,2-b]pyridin-7-amine | Pre-mRNA splicing modulator |
Antimicrobial Research
The thieno[3,2-b]pyridine framework has also been explored for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various pathogens.
Case Study: Antimicrobial Activity
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation . The exact molecular pathways involved can vary depending on the specific biological context and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural features and applications of Thieno[3,2-b]pyridine-3-carbaldehyde and its analogs:
Key Observations:
Electronic Effects: The aldehyde group in this compound enhances electrophilicity, facilitating reactions with amines or hydrazines to form Schiff bases or thiosemicarbazones .
Synthesis Methods: Thieno[3,2-b]pyridine derivatives are synthesized via cyclization reactions, such as the condensation of thiosemicarbazides with aldehydes (yields: 56–90%) . Substituted analogs (e.g., 5-chloro) are prepared using halogenation or Suzuki-Miyaura coupling, as seen in related thienopyridine syntheses .
a) Pharmaceuticals :
- This compound derivatives have been tested for antimicrobial activity. For example, thieno[2,3-b]pyridine analogs showed efficacy against Gram-positive bacteria and fungi .
- The pyrrolo[3,2-b]pyridine analog (1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde) is used to synthesize ligands for kinase inhibitors, highlighting the role of the aldehyde group in bioactive molecule design .
b) Organic Electronics :
- Thieno[3,2-b]pyridine derivatives are components of conjugated polymers in organic solar cells. For instance, benzodithiophene-thienopyridine copolymers (e.g., PBDTTT-C) achieve power conversion efficiencies >7% due to optimized light absorption and charge mobility .
- Bromo- and phenyl-substituted thienopyridines (e.g., 3-bromo-2-phenyl derivative) enhance hole mobility in organic field-effect transistors (OFETs), with reported values competitive with amorphous silicon (up to 10 cm²/V·s) .
Stability and Reactivity
- This compound’s aldehyde group makes it air-sensitive, requiring storage under inert conditions .
- Chloro and bromo substituents improve thermal stability but may introduce toxicity, as noted in safety data sheets for 5-chloro derivatives .
Biological Activity
Thieno[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.
Chemical Structure and Properties
This compound features a thieno ring fused to a pyridine structure with an aldehyde functional group. This unique configuration contributes to its biological activity, particularly in modulating various biochemical pathways.
Biological Activities
The compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : Thieno[3,2-b]pyridine derivatives have shown promising anticancer properties. For instance, certain derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Effects : Several studies highlight the antimicrobial potential of thieno[3,2-b]pyridine derivatives against both Gram-positive and Gram-negative bacteria. Compounds synthesized from this scaffold demonstrated significant antibacterial activity, outperforming conventional antibiotics in some cases .
- Anti-inflammatory Properties : Research indicates that thieno[3,2-b]pyridine compounds can suppress inflammatory responses, making them potential candidates for treating inflammatory diseases .
- Antimalarial and Antiviral Activities : Some derivatives have been evaluated for their effectiveness against malaria and viral infections, showcasing their versatility as therapeutic agents .
The biological effects of this compound are mediated through various mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer progression and microbial metabolism. For example, certain thieno[3,2-b]pyridinone derivatives target NADH-dependent enoyl-acyl carrier protein reductase (InhA), which is crucial for Mycobacterium tuberculosis survival .
- Modulation of Signaling Pathways : The compound influences pathways related to cell survival and proliferation, potentially through interaction with protein kinases .
1. Anticancer Activity Assessment
A study evaluated the anticancer potential of thieno[3,2-b]pyridine derivatives on human cancer cell lines. The results indicated that specific compounds significantly inhibited cell growth with IC50 values in the low micromolar range.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 2.5 | Breast Cancer |
| Compound B | 1.8 | Lung Cancer |
| Compound C | 4.0 | Colon Cancer |
2. Antimicrobial Efficacy
In vitro tests against various bacterial strains revealed that thieno[3,2-b]pyridine derivatives exhibited notable antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 0.8 µg/mL |
| Pseudomonas aeruginosa | 1.0 µg/mL |
Q & A
Q. Table 1: Comparison of Synthetic Conditions
Basic: How is this compound characterized structurally, and what analytical techniques are most reliable?
Answer:
Structural elucidation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (~9.8–10.2 ppm) and aromatic backbone. DEPT and 2D NMR (e.g., COSY, HSQC) resolve complex coupling patterns .
- Elemental Analysis : Validates molecular formula (e.g., C₇H₅NS for the core structure) .
- X-ray Crystallography : Provides absolute configuration, especially for derivatives with stereocenters or planar heterocyclic systems .
- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns, critical for verifying functionalization (e.g., bromination, nitration) .
Basic: What are the typical reactivity patterns of the 3-carbaldehyde group in this compound?
Answer:
The aldehyde group undergoes:
- Schiff base formation : Reacts with amines (e.g., hydrazines, anilines) to form imines, useful for constructing pharmacophores .
- Nucleophilic addition : Grignard reagents or organozinc compounds add to the carbonyl, enabling side-chain elongation .
- Reduction : Catalytic hydrogenation or NaBH₄ reduces the aldehyde to a hydroxymethyl group, modifying solubility and bioactivity .
Advanced: How can researchers resolve contradictions in spectroscopic data when unexpected products form during synthesis?
Answer:
Unexpected products (e.g., thieno[3,4-b]pyridines instead of [3,2-b] isomers) require:
- Mechanistic backtracking : Analyze reaction pathways—unexpected cyclization (e.g., Thorpe-Ziegler) may occur under basic conditions .
- Isotopic labeling : Use ¹³C-labeled precursors to track carbon migration during cyclization .
- Computational modeling : DFT calculations predict regioselectivity in ring closure, explaining deviations from expected products .
Advanced: What mechanistic insights explain the regioselectivity of cyclization reactions in thienopyridine synthesis?
Answer:
Regioselectivity is governed by:
- Electronic effects : Electron-withdrawing groups (e.g., cyano, carbonyl) direct cyclization to electron-deficient positions. For example, β-keto amides favor 6-endo-trig cyclization due to carbonyl polarization .
- Steric hindrance : Bulky substituents (e.g., aryl groups) at the 4-position of thiophene precursors disfavor [3,4-b] over [3,2-b] fusion .
- Catalytic influence : Bases like pyrrolidine deprotonate intermediates, steering reactivity toward specific transition states .
Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?
Answer:
Optimization strategies include:
- Solvent selection : High-boiling solvents (e.g., xylene, ethylene glycol) enhance cyclization efficiency by stabilizing intermediates .
- Catalyst screening : Calcium chloride accelerates dehydration in β-keto amide cyclization, while potassium carbonate in ethanol promotes cleaner product formation .
- Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes side reactions in multi-step syntheses .
Advanced: What methodologies are used to evaluate the biological activity of this compound derivatives?
Answer:
- Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7, HepG2) identify antitumor potential. Derivatives with electron-deficient cores show enhanced activity .
- Antimicrobial screening : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) assess efficacy, with nitro or halogen substituents improving potency .
- Enzyme inhibition : GSK-3α or kinase inhibition assays utilize fluorogenic substrates, where the aldehyde group may act as a covalent inhibitor .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
